![molecular formula C18H11BrClN5O2 B2438025 5-溴-2-氯-N-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)苯甲酰胺 CAS No. 899752-51-3](/img/structure/B2438025.png)
5-溴-2-氯-N-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound belonging to the class of aromatic amides. It is recognized for its complex molecular structure that includes both halogenation and heterocyclic features. The compound exhibits significant potential in various scientific fields, notably in medicinal chemistry and biological studies.
科学研究应用
Chemistry
The compound serves as a critical building block in synthetic organic chemistry, facilitating the construction of more complex molecular structures through various reaction pathways.
Biology
In biological research, it is used to study protein-ligand interactions due to its ability to bind to specific proteins and enzymes, allowing insights into the mechanisms of biochemical processes.
Medicine
Medically, the compound has potential therapeutic applications. Its unique structure allows it to interact with biological targets, making it a candidate for drug development in areas such as anti-cancer and anti-inflammatory treatments.
Industry
Industrially, it may be used in the development of advanced materials with specialized properties, such as enhanced stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step chemical reactions. One common synthetic route includes:
Starting Material Preparation: : The initial stage begins with the preparation of precursor molecules, such as 5-bromo-2-chlorobenzoic acid and 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Amide Bond Formation: : The key step involves the formation of the amide bond. This is typically achieved through a coupling reaction between 5-bromo-2-chlorobenzoic acid and the amine derivative of 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine using coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) under inert atmospheric conditions.
Purification: : The final product is purified using chromatographic techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
In an industrial setting, the production process is scaled up, often incorporating automated synthesis machines to ensure precision and efficiency. Advanced purification systems like HPLC (High-Performance Liquid Chromatography) are employed to maintain the quality of the final product.
化学反应分析
Types of Reactions
Substitution Reactions: : Due to the presence of halogens (bromine and chlorine), the compound can undergo nucleophilic aromatic substitution reactions.
Oxidation and Reduction: : Although the compound is primarily stable, certain conditions can promote oxidation or reduction reactions, especially affecting the pyrazolo[3,4-d]pyrimidine moiety.
Condensation and Cyclization: : The functional groups in the compound allow for potential condensation and cyclization reactions, useful in structural modifications.
Common Reagents and Conditions
Nucleophiles: : For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: : Agents such as hydrogen peroxide or potassium permanganate may be used under specific conditions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride can be utilized for reduction reactions.
Major Products Formed
Substituted Derivatives: : Substitution reactions yield various substituted derivatives, which could be further explored for different applications.
Oxidation/Reduction Products: : These reactions primarily alter the electronic properties of the compound, forming products with different oxidation states.
作用机制
The mechanism by which 5-bromo-2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide exerts its effects involves several pathways:
Molecular Targets: : The compound primarily targets enzymes and receptor proteins, altering their activity and influencing biochemical pathways.
Pathways Involved: : It may modulate signaling pathways, impacting processes such as cell proliferation and apoptosis.
相似化合物的比较
Comparing 5-bromo-2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide with other similar compounds highlights its unique properties:
Structural Uniqueness: : Unlike simpler aromatic amides, this compound's complex structure incorporates multiple functional groups, increasing its reactivity and versatility.
Related Compounds: : Similar compounds include 5-bromo-2-chlorobenzamide and N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-yl)benzamide, which share core structures but differ in their functional groups, resulting in varied chemical and biological properties.
By maintaining a focus on these unique attributes and versatile applications, 5-bromo-2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide stands out as a significant compound in scientific research and industrial applications.
属性
IUPAC Name |
5-bromo-2-chloro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClN5O2/c19-11-6-7-15(20)13(8-11)17(26)23-24-10-21-16-14(18(24)27)9-22-25(16)12-4-2-1-3-5-12/h1-10H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIFWPGFWHIQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
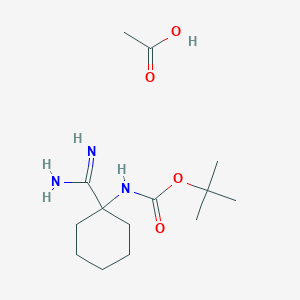
![5-Fluoro-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2437943.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2437947.png)
![2-(2,5-DIMETHYLFURAN-3-AMIDO)-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,3-OXAZOLE-4-CARBOXAMIDE](/img/structure/B2437948.png)
![N-[1-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B2437949.png)
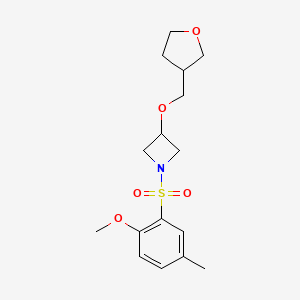
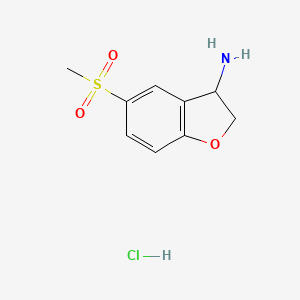
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide](/img/structure/B2437954.png)
![4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2437955.png)
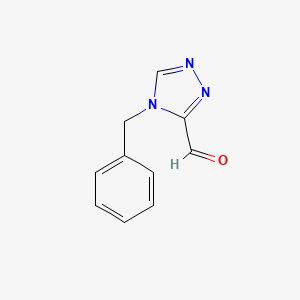
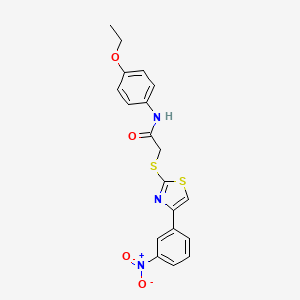
![Methyl 4-({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B2437963.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2437964.png)
![tert-butyl6-amino-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2437965.png)
